5-Aminopyridine-2-sulfonamide hydrochloride
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Overview
Description
5-Aminopyridine-2-sulfonamide hydrochloride: is a chemical compound with the molecular formula C5H8ClN3O2S and a molecular weight of 209.66 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonamide group at the 2-position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfonic acid derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Aminopyridine-2-sulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and enzyme inhibitors .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Aminopyridine: A simpler derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
4-Aminopyridine: Known for its use in the treatment of multiple sclerosis due to its ability to block potassium channels.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group but different structural features.
Uniqueness: 5-Aminopyridine-2-sulfonamide hydrochloride is unique due to the combination of the amino and sulfonamide groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
5-aminopyridine-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTCKXAGJNNLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-15-2 |
Source
|
Record name | 5-aminopyridine-2-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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